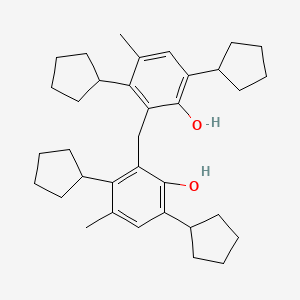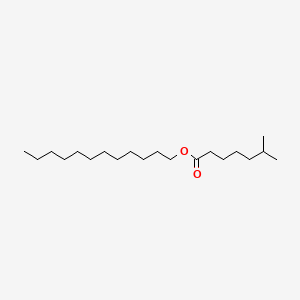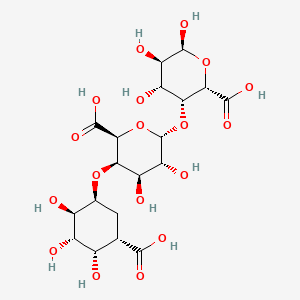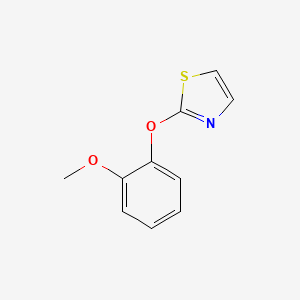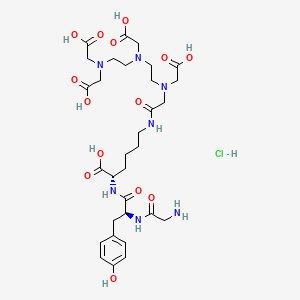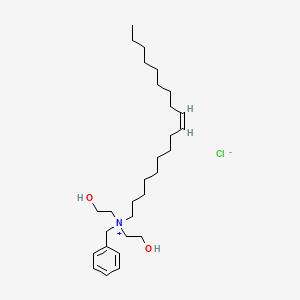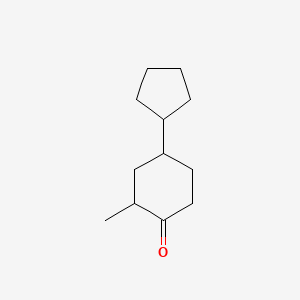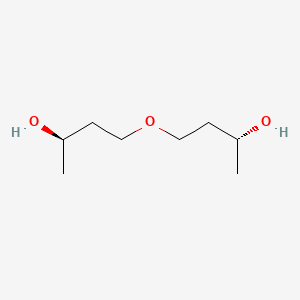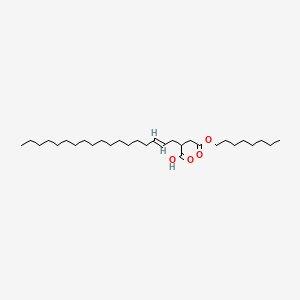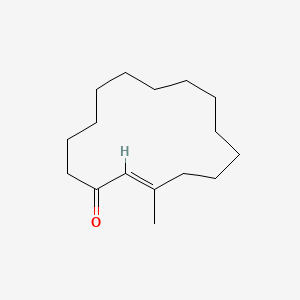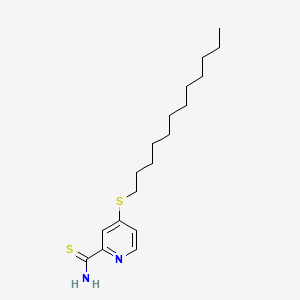
2-Pyridinecarbothioamide, 4-(dodecylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarbothioamide, 4-(dodecylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a dodecylthio substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(dodecylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a dodecylthio reagent. One common method includes the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . The reaction conditions often require dry solvents and an inert atmosphere to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(dodecylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarbothioamide, 4-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: The dodecylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridinecarbothioamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(dodecylthio)- involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound forms complexes with metal ions, which can interfere with DNA replication and protein synthesis in cancer cells . The dodecylthio group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
- 2-Pyridinecarbothioamide, 4-(methylthio)-
- 2-Pyridinecarbothioamide, 4-(ethylthio)-
- 2-Pyridinecarbothioamide, 4-(butylthio)-
Comparison: 2-Pyridinecarbothioamide, 4-(dodecylthio)- is unique due to its long dodecylthio chain, which imparts distinct lipophilic properties compared to its shorter-chain analogs. This increased lipophilicity can enhance its biological activity and cellular uptake, making it a more potent compound in certain applications .
Properties
CAS No. |
186044-68-8 |
|---|---|
Molecular Formula |
C18H30N2S2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
4-dodecylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C18H30N2S2/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-12-13-20-17(15-16)18(19)21/h12-13,15H,2-11,14H2,1H3,(H2,19,21) |
InChI Key |
CTJLRVKCKMLJAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



